molecular formula C12H15ClN2O B2751464 1-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-one CAS No. 150557-99-6

1-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-one

Cat. No. B2751464
CAS RN: 150557-99-6
M. Wt: 238.72
InChI Key: UVYFWYMZWQBGAQ-UHFFFAOYSA-N
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Description

“1-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-one” is a chemical compound with the CAS Number: 54042-47-6 . It has a molecular weight of 224.69 and a linear formula of C11H13ClN2O . It is also known as (4-Chlorophenyl)(piperazin-1-yl)methanone .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H13ClN2O . Unfortunately, the search results do not provide more detailed information about the molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Antitumor Activity

  • Antitumor Activity in Breast Cancer : Compounds similar to 1-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-one have demonstrated antiproliferative effects against MCF-7 breast cancer cells, showing promise as anticancer agents (Yurttaş et al., 2014).

  • Potential in Various Cancer Treatments : Further investigations into derivatives of this compound reveal antitumor activities, indicating potential applications in cancer treatment (Hakobyan et al., 2020); (Mallikarjuna et al., 2014).

Antimicrobial and Antibacterial Properties

  • Antibacterial and Antifungal Activities : Some derivatives show significant antibacterial and antifungal properties, comparable to standard drugs like chloramphenicol and fluconazole (Gan et al., 2010).

Pharmacological Evaluation

  • Antipsychotic Activity : Derivatives of this compound exhibit anti-dopaminergic and anti-serotonergic activity, indicating potential as antipsychotic drugs (Bhosale et al., 2014).

  • Allosteric Enhancers of A1 Adenosine Receptor : These compounds have been evaluated as allosteric enhancers of the A1 adenosine receptor, indicating potential in neurological research and therapy (Romagnoli et al., 2008).

Crystal Structure and Synthesis Studies

  • Crystal Structure Analysis : Studies on the crystal structure of certain derivatives provide insights into molecular interactions and stability, useful for drug design and material science applications (Song et al., 2012); (Chen et al., 2021).

  • Novel Synthesis Methods : New manufacturing procedures and synthesis methods for related compounds offer advancements in chemical engineering and pharmaceutical production (Reiter et al., 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . The precautionary statements are P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c1-10(16)14-6-8-15(9-7-14)12-4-2-11(13)3-5-12/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYFWYMZWQBGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401344752
Record name 1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401344752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

150557-99-6
Record name 1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401344752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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